3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
CAS No.: 599201-51-1
Cat. No.: VC20761110
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 599201-51-1 |
---|---|
Molecular Formula | C20H16N2O2 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | 2-methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline |
Standard InChI | InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3 |
Standard InChI Key | ORQCVARUEKAYEL-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N |
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole (CAS 599201-51-1) is a benzoxazole derivative with a molecular formula of C₂₀H₁₆N₂O₂ and a molecular weight of 316.35 g/mol . This heterocyclic compound features a benzoxazole core fused with methoxy-substituted phenyl groups, making it structurally complex and potentially valuable for pharmaceutical and materials science applications.
Synthetic Approaches
Recent advancements in benzoxazole synthesis provide context for its preparation:
Table 1: Comparison of benzoxazole synthesis methods
Method | Catalyst | Yield | Reaction Time |
---|---|---|---|
Aldehyde condensation | Fe₃O₄@SiO₂@Am-PPC-SO₃H | 79-89% | 45 min |
Smiles rearrangement | 4-Bromobenzylamine | 62-85% | 18 hr |
The aldehyde condensation route using 2-aminophenol derivatives offers superior efficiency, while Smiles rearrangement enables N-substituted variants .
Analytical Characterization
Though specific spectral data for this compound isn't publicly available, related benzoxazoles show characteristic patterns:
Research Challenges
Key limitations in current knowledge:
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